
1,7-Naphthyridin-8(7H)-one
Vue d'ensemble
Description
1,7-Naphthyridin-8(7H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacophores. These compounds are structurally characterized by two nitrogen atoms in a fused bicyclic ring system, which is a feature that can interact with various biological targets .
Synthesis Analysis
The synthesis of 1,7-Naphthyridin-8(7H)-one derivatives has been explored through various methods. One approach involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective conversion of amino groups to other functional groups . Another method reported is the [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed without a catalyst for aliphatic amines or with Pd-support for anilines . Additionally, an improved synthesis route for a related compound, 5,6,7,8-tetrahydro-1,7-naphthyridine, has been described, offering a more efficient alternative to previous methods .
Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridin-8(7H)-one derivatives is influenced by the substituents present at various positions on the naphthyridine ring. These modifications can significantly affect the compound's biological activity and interaction with biological targets . For example, the introduction of a trifluoromethyl group has been explored to synthesize 2-amino-1,8-naphthyridine derivatives, which can be further converted to 1,8-naphthyridin-2(1H)ones .
Chemical Reactions Analysis
1,7-Naphthyridin-8(7H)-one derivatives can undergo various chemical reactions based on their functional groups. For instance, the 7-substituted derivatives have been used to synthesize selective inhibitors of protein tyrosine kinases . The reactivity of these compounds can also be tailored for the synthesis of novel nucleobases for incorporation into peptide nucleic acids (PNAs), demonstrating their versatility in forming duplex and triplex nucleic acid recognition systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,7-Naphthyridin-8(7H)-one derivatives are influenced by their molecular structure and substituents. Intermolecular steric hindrance has been studied using NMR, ESI-MS, IR, and DFT calculations, revealing how bulky alkyl groups can affect hydrogen bonding and dimerization . The electronic properties of these compounds, such as their NMR chemical shifts and IR absorption frequencies, are also affected by the presence of electron-withdrawing or electron-donating groups .
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis : 1,7-Naphthyridin-8(7H)-one derivatives exhibit solvatochromism, showing a change in color with different solvents. This characteristic is useful in studying solvent interactions and understanding the behavior of such compounds in various environments. The formation of zwitterionic species in hydrogen bond donor (HBD) solvents was also observed (Santo et al., 2003).
Chemical Reactions and Transformations
- Reaction with Potassium Amide : When treated with potassium amide, 1,7-Naphthyridines undergo various transformations, yielding multiple products. This includes the formation of 2-amino-1,7-naphthyridine and ring-transformed products. Such reactions are significant for the synthesis of new compounds and understanding reaction mechanisms (Plas et al., 2010).
Synthesis and Biomedical Applications
- Biomedical Applications : 1,7-Naphthyridin-8(7H)-one and related structures, like 1,6-naphthyridin-2(1H)-ones, are important in the field of biomedicine. They serve as ligands for various receptors in the body and have more than 17,000 compounds in their subfamily, mostly covered in patents (Oliveras et al., 2021).
Synthesis of Hydroxycarboxamide Derivatives
- Hydroxycarboxamide Derivatives Synthesis : The synthesis of hydroxycarboxamide derivatives from 1,7-Naphthyridin-8(7H)-one is notable, providing a pathway to create a range of compounds with potential applications in various fields, including pharmaceuticals (Blanco et al., 2005).
Inhibitors in Protein Tyrosine Kinases
- Protein Tyrosine Kinase Inhibition : Certain 1,7-Naphthyridin-8(7H)-one derivatives have been found to be potent inhibitors of protein tyrosine kinases. This has implications for cancer research and treatment, as these enzymes are critical in many cellular processes (Thompson et al., 2000).
Kinase Inhibition for c-Met
- c-Met Kinase Inhibition : The 1,7-Naphthyridin-8(7H)-one motif, when properly substituted, can act as a c-Met kinase inhibitor, highlighting its potential in cancer therapy and other related biomedical applications (Wang et al., 2013).
Novel Derivatives and Complexation Studies
- Synthesis of Novel Derivatives : Synthesis of novel 1,8-naphthyridine derivatives and their potential in complexation studies with biologically relevant transition metals, such as copper, offers insights into new areas of chemical research (Vu et al., 2002).
Inhibition of HIV-1 Integrase
- HIV-1 Integrase Inhibition : Some derivatives of 1,7-Naphthyridin-8(7H)-one have shown significant inhibitory effects on HIV-1 integrase, a key enzyme in the replication cycle of HIV. This points to potential applications in antiretroviral therapy (Zhuang et al., 2003).
Propriétés
IUPAC Name |
7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQISVBYRDYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498385 | |
| Record name | 1,7-Naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-8(7H)-one | |
CAS RN |
67967-11-7 | |
| Record name | 1,7-Naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 1,7-naphthyridin-8(7H)-one derivatives?
A1: Two main synthetic strategies have been reported for the synthesis of 1,7-naphthyridin-8(7H)-ones:
- Cyclization of substituted pyridines: This approach utilizes readily available pyridine building blocks and constructs the naphthyridine core through a series of reactions. For instance, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was synthesized by reacting methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a methanol/potassium hydroxide solution. []
- Alkoxide-induced rearrangement of quinolinimidoacetamides: This method involves the rearrangement of quinoline derivatives to form the desired 1,7-naphthyridin-8(7H)-one scaffold. This strategy allows for the introduction of various substituents on the naphthyridine ring system. []
Q2: What are the key structural features of 1,7-naphthyridin-8(7H)-one derivatives, and how are they confirmed?
A2: 1,7-Naphthyridin-8(7H)-ones are characterized by a fused bicyclic ring system containing two nitrogen atoms. The presence of the carbonyl group at the 8-position and the nitrogen at the 7-position results in a characteristic lactam moiety. Structural confirmation of these compounds is typically achieved through spectroscopic techniques. Studies commonly employ a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide valuable information about the number and environment of hydrogen and carbon atoms within the molecule. [, ]
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique helps to analyze the electronic transitions within the molecule and provides insights into the presence of conjugated systems. []
- Infrared (IR) spectroscopy: IR spectroscopy is useful for identifying specific functional groups present in the molecule, such as the carbonyl group in the lactam moiety. [, ]
- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can aid in structural elucidation. []
Q3: What is the significance of hydrogen bonding in the solid-state structure of these compounds?
A: The presence of hydrogen bond donors and acceptors in 1,7-naphthyridin-8(7H)-ones influences their solid-state packing and potentially their physicochemical properties. For example, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one forms dimeric aggregates in the solid state through pairs of O—H⋯O hydrogen bonds. [] This intermolecular interaction can affect properties like solubility and melting point.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



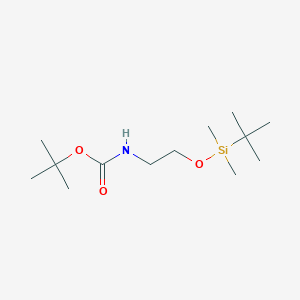
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
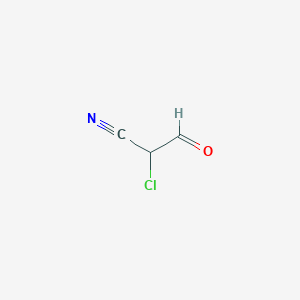



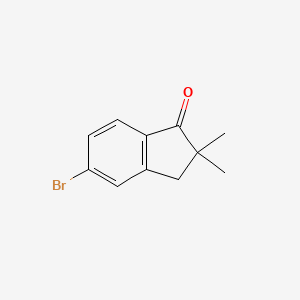

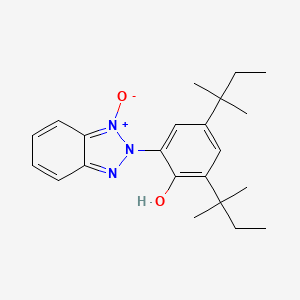
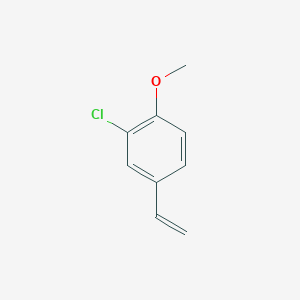
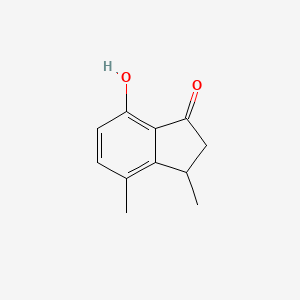


![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)